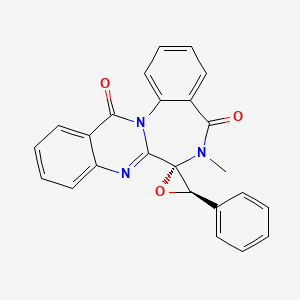

Benzomalvin C

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H17N3O3 |

|---|---|

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1 |

Clave InChI |

TWDKBDSVUUKABK-HYBUGGRVSA-N |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

Pictogramas |

Acute Toxic; Environmental Hazard |

Sinónimos |

benzomalvin C |

Origen del producto |

United States |

Foundational & Exploratory

Technical Deep Dive: Biosynthetic Pathway of Benzomalvin C in Penicillium Species

An in-depth technical guide on the biosynthetic pathway of benzomalvin C in Penicillium species.

Executive Summary

Benzomalvin C is a bioactive quinazolinobenzodiazepine alkaloid produced primarily by Penicillium species (e.g., Penicillium sp., P. viridicatum).[1] Structurally distinct due to its C19-C20 epoxide functionality, it functions as a neurokinin-1 (NK1) receptor antagonist and a weak inhibitor of indoleamine 2,3-dioxygenase (IDO).

This guide delineates the molecular assembly of benzomalvin C, moving from precursor activation to the core non-ribosomal peptide synthetase (NRPS) machinery encoded by the ben gene cluster, and finally to the post-assembly tailoring that yields the epoxide congener. It is designed for researchers requiring a mechanistic understanding of fungal benzodiazepine biosynthesis for metabolic engineering or drug discovery applications.

Part 1: Structural Logic & Precursor Requirements

The benzomalvin scaffold is a "privileged structure" in medicinal chemistry, fusing a quinazolinone system with a 1,4-benzodiazepine ring. Retrosynthetic analysis of the biosynthetic pathway reveals three core building blocks.

Chemical Inventory

To synthesize the benzomalvin core, the fungal machinery requires:

-

Anthranilic Acid (Anth): Two units.[2] Serves as the scaffold for the quinazolinone and benzodiazepine moieties.[1][3][4]

-

L-Phenylalanine (L-Phe): One unit. Provides the hydrophobic benzyl side chain.

-

S-Adenosyl Methionine (SAM): One unit. Source of the N-methyl group on the phenylalanine residue.

The Biosynthetic Logic

Unlike linear peptides, benzomalvins are formed via a "head-to-tail" cyclization and a unique transannulation event. The sequence of assembly is critical:

-

Initiation: Activation of Anthranilate.

-

Elongation: Addition of N-methyl-Phenylalanine.

-

Termination: Addition of the second Anthranilate and cyclization.

-

Tailoring: Epoxidation to form Benzomalvin C.

Part 2: Genetic Architecture (The ben Cluster)

The biosynthesis is governed by the ben gene cluster. In Penicillium and heterologous hosts like Aspergillus, this cluster is compact, consisting of three pivotal genes.

The ben Cluster Components

| Gene | Enzyme Type | Function |

| benX | Methyltransferase (MT) | N-methylation of the Phenylalanine residue (likely acting in trans or on the loaded amino acid). |

| benZ | NRPS (Module 1 & 2) | Activates the first Anthranilate and the Phenylalanine; catalyzes the first condensation. |

| benY | NRPS (Module 3) | Activates the second Anthranilate; contains the Terminal Condensation (CT) domain responsible for cyclization.[3][5] |

Note on Autonomy: Unlike canonical NRPS systems where domains are strictly collinear, the ben cluster splits the modules across two proteins (benZ and benY), requiring precise protein-protein interactions for chain transfer.

Part 3: Enzymatic Assembly Line

The following diagram and narrative detail the step-by-step enzymatic cascade.

Pathway Visualization

Figure 1: The biosynthetic pathway of Benzomalvin C, highlighting the interplay between the split NRPS modules (BenZ, BenY) and the tailoring steps.

Detailed Mechanism

Step 1: Initiation and First Condensation (BenZ)

The process begins with BenZ , a bi-modular NRPS.

-

Module 1 Activation: The first Adenylation (A) domain of BenZ selects Anthranilate and tethers it to the adjacent Thiolation (T) domain.

-

Module 2 Activation: The second A-domain selects L-Phenylalanine.

-

Condensation: The Condensation (C) domain catalyzes the formation of the amide bond, yielding the dipeptide Anth-Phe-S-BenZ .

Step 2: N-Methylation (BenX)

Unlike standard eukaryotic NRPS modules that contain integrated N-methyltransferase (MT) domains, the benzomalvin pathway utilizes a discrete enzyme, BenX .

-

Mechanism: BenX methylates the amide nitrogen of the phenylalanine residue while it is tethered to the NRPS (or potentially prior to condensation, though tethered modification is more common in fungal NRPS).

-

Result: Formation of Anth-(N-Me)Phe-S-BenZ .

Step 3: Chain Transfer and Tripeptide Formation (BenY)

The intermediate is transferred to BenY , the second NRPS protein.

-

Extension: BenY's A-domain activates the second Anthranilate unit.

-

Condensation: The internal C-domain of BenY catalyzes the addition of the second Anthranilate to the growing chain, forming the linear tripeptide Anth-(N-Me)Phe-Anth-S-BenY .

Step 4: Terminal Cyclization (BenY-CT)

This is the pathway's critical "self-validating" step. The terminal domain of BenY is not a standard Thioesterase (TE) but a Condensation-Terminal (CT) domain.

-

Action: The CT domain catalyzes an intramolecular cyclization that releases the peptide from the enzyme.[3]

-

Transannulation: This step involves a complex rearrangement (transannulation) to form the 1,4-benzodiazepine ring fused to the quinazolinone, yielding Benzomalvin A .

Step 5: Epoxidation to Benzomalvin C

Benzomalvin C is the C19-C20 epoxide derivative of Benzomalvin A.

-

Enzyme: While the ben cluster (X/Y/Z) is sufficient for Benzomalvin A, the conversion to C requires an oxidative enzyme (likely a cytochrome P450 monooxygenase or FAD-dependent oxidase).

-

Status: In many Penicillium strains, this step may be catalyzed by a promiscuous endogenous oxygenase or a specific tailoring gene located near the cluster (often overlooked in initial annotations).

-

Reaction: Oxidation of the olefinic or aromatic portion (depending on the specific tautomer of A) to install the epoxide functionality.

Part 4: Experimental Validation Protocols

To confirm this pathway in a new isolate or engineered strain, the following self-validating workflows are recommended.

Protocol: Fungal Artificial Chromosome (FAC-MS) Validation

This method validates the gene cluster function by moving it into a heterologous host (Aspergillus nidulans).

-

Library Construction: Create a genomic BAC/FAC library from the Penicillium source DNA.

-

Transformation: Transform A. nidulans with the FAC clones containing the putative ben cluster.

-

Fermentation:

-

Inoculate transformants in GMM (Glucose Minimal Medium) supplemented with 1 mg/mL anthranilic acid.

-

Incubate at 28°C for 5-7 days at 180 rpm.

-

-

Extraction:

-

Extract whole broth with equal volume Ethyl Acetate (EtOAc).

-

Sonicate for 20 mins; centrifuge to separate phases.

-

Evaporate organic phase to dryness; reconstitute in MeOH.

-

-

Analysis: Analyze via LC-HRMS targeting the mass of Benzomalvin A (

382.15) and C (

Protocol: Isotope Feeding Studies

To verify the precursor incorporation:

-

Culture: Grow Penicillium sp. in production medium (e.g., Czapek-Dox).

-

Feeding: At 48 hours, aseptically add:

-

[ring-13C6]-Anthranilic acid (0.5 mM final conc).

-

[methyl-D3]-Methionine (for SAM tracking).

-

-

Harvest: Collect at 120 hours.

-

NMR Analysis: Purify Benzomalvin C and acquire 13C-NMR.

-

Success Criteria: Observation of enhanced doublets in the quinazolinone and benzodiazepine aromatic rings (from Anthranilate) and a split signal for the N-methyl group (from Methionine).

-

Validation Workflow Diagram

Figure 2: Workflow for genetic validation of the benzomalvin pathway using heterologous expression and gene deletion.

Part 5: Analytical Characterization

When isolating Benzomalvin C, distinguishing it from analogs A and B is critical. Use the following physicochemical data for verification.

Table 1: Comparative Analytical Data for Benzomalvins

| Parameter | Benzomalvin A | Benzomalvin C |

| Molecular Formula | C₂₄H₁₉N₃O₂ | C₂₄H₁₇N₃O₃ |

| Molecular Weight | 381.4 g/mol | 395.4 g/mol |

| HRMS ( | 382.1556 | 398.1505 |

| Key Structural Feature | 1,4-Benzodiazepine | C19-C20 Epoxide |

| UV | 234, 269, 312 nm | 235, 270, 315 nm |

| 1H NMR Diagnostic | Olefinic protons (if tautomer allows) | Epoxide methine protons (upfield shift relative to olefin) |

| Bioactivity | Potent NK1 Antagonist | Weak NK1 Antagonist; IDO Inhibitor |

Note on Stability: Benzomalvin C contains an epoxide and can be sensitive to acidic conditions during extraction. Avoid prolonged exposure to low pH; use neutral extraction buffers where possible.

References

-

Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[6][7][8][9][10] The Journal of Antibiotics, 47(5), 515–522.[6][8][10] Link

-

Clevenger, K. D., et al. (2018). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry, 57(23), 3237–3243. Link

-

Sugimori, T., et al. (1998). The first total synthesis of (-)-benzomalvin A and benzomalvin B via the intramolecular aza-Wittig reactions.[9] Tetrahedron, 54(28), 7997-8008. Link

-

Chao, R., et al. (2021). 1H NMR Reassignment for Z/E-Benzomalvins B and Absolute Configuration of Benzomalvin C. Chemistry of Natural Compounds, 57, 343–346. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

- 10. tandfonline.com [tandfonline.com]

The Intricate Dance of Life and Death: A Technical Guide to the Biological Activity and Cytotoxicity of Benzomalvin C

Introduction: Unveiling Benzomalvin C, a Fungal Metabolite of Interest

In the relentless pursuit of novel therapeutic agents, the microbial world continues to be a treasure trove of structurally diverse and biologically active compounds. Among these, the benzomalvins, a class of diketopiperazine-based benzodiazepine alkaloids produced by Penicillium species, have emerged as compounds of significant scientific interest.[1] Initially identified for their activity as substance P inhibitors, subsequent research has pivoted towards their potent anticancer properties.[1] This guide provides an in-depth technical exploration of benzomalvin C, focusing on its cytotoxic effects and the underlying molecular mechanisms, tailored for researchers, scientists, and professionals in the field of drug development.

Benzomalvin C is a fungal secondary metabolite that has demonstrated significant cytotoxic activity against various human cancer cell lines, with a particularly pronounced effect on HCT116 colon cancer cells.[1] Its unique chemical architecture, a fusion of a quinazolinone and a benzodiazepine ring system, provides a scaffold for potent biological activity. This document will dissect the available scientific evidence, offering a comprehensive overview of its mechanism of action, detailed experimental protocols for its study, and a perspective on its potential as a lead compound in oncology.

Cytotoxic Profile of Benzomalvin C: A Quantitative Analysis

The primary indicator of a compound's potential as an anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. Benzomalvin C has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative metric.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colon Carcinoma | 0.64[1] |

| A549 | Lung Carcinoma | >25 |

| HeLa | Cervical Carcinoma | >25 |

| Hs578T | Breast Carcinoma | >25 |

| Huh7 | Hepatocellular Carcinoma | >25 |

| A375 | Malignant Melanoma | >25 |

Table 1: In vitro cytotoxicity of benzomalvin C against various human cancer cell lines. Data indicates a significant and selective cytotoxic effect against the HCT116 cell line.

The data clearly indicates that HCT116 cells exhibit a significantly higher sensitivity to benzomalvin C compared to other tested cell lines, suggesting a potentially targeted mechanism of action.[1] This selectivity is a highly desirable characteristic in the development of new cancer therapeutics, as it may translate to a wider therapeutic window and reduced off-target effects in a clinical setting.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of benzomalvin C are primarily attributed to its ability to induce programmed cell death, or apoptosis, and to halt the progression of the cell cycle.[2] This dual mechanism of action underscores its potential as a potent anticancer agent.

p53-Dependent Apoptotic Pathway

A growing body of evidence suggests that benzomalvin C mediates its pro-apoptotic effects through a p53-dependent pathway.[2] The tumor suppressor protein p53 is a critical regulator of cell fate, and its activation in response to cellular stress can trigger apoptosis.[3][] In HCT116 cells treated with benzomalvin C, a notable alteration in the levels of p53 and Poly (ADP-ribose) polymerase (PARP) has been observed.[2] PARP is a key enzyme involved in DNA repair and its cleavage is a hallmark of apoptosis.

The proposed signaling cascade is as follows:

Caption: p53-dependent apoptotic pathway induced by benzomalvin C.

Induction of G0/G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, benzomalvin C has been shown to cause an arrest in the G0/G1 phase of the cell cycle in HCT116 cells.[2] This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. The G0/G1 checkpoint is a critical control point in the cell cycle, and its activation is often a prerequisite for apoptosis.[5][6] The mechanism underlying this G0/G1 arrest by benzomalvin C likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are downstream targets of the p53 pathway.[7][8]

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research into the biological activities of benzomalvin C, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating, with explanations for critical steps to ensure experimental robustness.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzomalvin C stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of benzomalvin C in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of benzomalvin C. Include a vehicle control (medium with the same concentration of DMSO used for the highest benzomalvin C concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

-

HCT116 cells treated with benzomalvin C

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat HCT116 cells with benzomalvin C for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.[11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

-

Data Interpretation:

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[14]

Materials:

-

HCT116 cells treated with benzomalvin C

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat HCT116 cells with benzomalvin C for the desired duration. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while gently vortexing.[15][16] Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

-

Staining: Resuspend the cell pellet in the PI staining solution.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[16]

Conclusion and Future Directions

Benzomalvin C represents a promising natural product with potent and selective cytotoxic activity against human colon cancer cells. Its mechanism of action, involving the induction of p53-dependent apoptosis and G0/G1 cell cycle arrest, provides a solid foundation for its further investigation as a potential anticancer therapeutic. The detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate the biological activities of benzomalvin C and its analogs.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of benzomalvin C analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of benzomalvin C in preclinical animal models of colon cancer is a critical next step to assess its therapeutic potential in a physiological context.

-

Target Deconvolution: While the involvement of the p53 pathway is established, the direct molecular target(s) of benzomalvin C remain to be elucidated. Identifying these targets will provide a more complete understanding of its mechanism of action.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this intriguing fungal metabolite and pave the way for the development of novel and effective cancer therapies.

References

-

Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. PMC. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Assaying cell cycle status using flow cytometry. PMC. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Cell Cycle Analysis. University of Massachusetts Chan Medical School. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]

-

IC 50 values (mM) against cancer cell lines a. ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. ResearchGate. [Link]

-

Protocols. Flow cytometry. [Link]

-

The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells. PubMed. [Link]

-

Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. [Link]

-

Cell cycle arrest in G0/G1 phase by contact inhibition and TGF-beta 1 in mink Mv1Lu lung epithelial cells. PubMed. [Link]

-

Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. PMC. [Link]

-

Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. MDPI. [Link]

-

G0/G1 arrest improves glycan processing of mAb. The indicated... ResearchGate. [Link]

-

Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells1. TARA. [Link]

-

Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma. MDPI. [Link]

Sources

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 5. tara.tcd.ie [tara.tcd.ie]

- 6. mdpi.com [mdpi.com]

- 7. Cell cycle arrest in G0/G1 phase by contact inhibition and TGF-beta 1 in mink Mv1Lu lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. bosterbio.com [bosterbio.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Thermodynamic Properties and Stability Profile of Benzomalvin C

The following technical guide details the thermodynamic properties, stability profile, and characterization of Benzomalvin C , a bioactive quinazolino[3,2-a][1,4]benzodiazepine alkaloid.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Benzomalvin C (CAS: N/A for specific isomer, related to 157047-96-6 series) is a tetracyclic alkaloid isolated from Penicillium species (e.g., P. spathulatum, Penicillium sp.[1][2][3] SC67). Structurally distinct from its congeners (Benzomalvin A and B) by a higher oxidation state, it acts as a neurokinin-1 (NK1) receptor antagonist and exhibits cytotoxicity against human cancer cell lines (e.g., HCT116).

This guide provides a definitive reference for the physicochemical and thermodynamic behaviors of Benzomalvin C. Unlike the atropisomeric equilibrium observed in Benzomalvin A/D, Benzomalvin C exhibits a distinct stability profile governed by its specific oxidation pattern (likely an epoxide or keto-derivative functionality).

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

Structural Characterization

Benzomalvin C belongs to the quinazolinobenzodiazepine class.[4] Its core scaffold is biosynthesized via a non-ribosomal peptide synthetase (NRPS) pathway involving two anthranilate molecules and one N-methyl-phenylalanine.

| Parameter | Data | Source/Notes |

| Chemical Name | Benzomalvin C | |

| Molecular Formula | C₂₄H₁₇N₃O₃ | Derived from HRFAB-MS [M+H]⁺ 396.1348 |

| Molecular Weight | 395.41 g/mol | |

| Appearance | White needles | Crystallized from MeOH-H₂O |

| Melting Point | 214 °C | Distinct from Benzomalvin A (105-115°C) |

| Optical Rotation | (c 0.38, MeOH) | |

| UV | 229, 273, 283, 312 nm | Characteristic quinazoline chromophore |

| Solubility | Soluble: DMSO, MeOH, EtOAcInsoluble: Water, Hexane |

Thermodynamic Parameters (Estimated & Experimental)

Direct calorimetric data (e.g.,

-

LogP (Predicted): ~3.5 – 4.2 (Lipophilic).

-

Solid-State Stability: High crystallinity (Needles, MP 214°C) suggests a high lattice energy and superior solid-state stability compared to the amorphous or lower-melting Benzomalvin A.

-

Reactivity: Evidence suggests Benzomalvin C may contain an epoxide or similar oxidative modification relative to Benzomalvin A. This introduces a site for potential nucleophilic attack, influencing its thermodynamic stability in solution.

Stability Profile

Thermal Stability

Benzomalvin C exhibits robust thermal stability in the solid state.

-

Solid State: Stable up to melting onset (214°C).

-

Solution (Extract): Bioactivity is retained after heat treatment at 90°C for short durations (15-30 mins), indicating resistance to thermal degradation in organic/aqueous mixtures.

pH-Dependent Stability

The quinazolinobenzodiazepine scaffold shows a specific pH sensitivity profile:

-

Acidic Conditions (pH < 4): Stable. The quinazoline ring remains intact. Activity is retained in acidic extracts.

-

Neutral Conditions (pH 7): Stable.

-

Alkaline Conditions (pH > 8): Unstable. Exposure to alkaline pH leads to rapid loss of biological activity, likely due to the hydrolysis of the benzodiazepine lactam ring or opening of the quinazolinone system.

Atropisomerism & Conformational Stability

Unlike Benzomalvin A, which exists in a dynamic equilibrium with its atropisomer (Benzomalvin D) at room temperature, Benzomalvin C is isolated as a single, stable isomer. The oxidative modification in C likely locks the conformation or raises the rotational energy barrier (

Experimental Protocols

Protocol 4.1: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of Benzomalvin C in varying solvents.

-

Preparation: Weigh 5 mg of Benzomalvin C into a chemically resistant glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, DMSO).

-

Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (C18 column, Gradient H₂O:MeOH).

-

Note: Construct a calibration curve using a DMSO stock solution.

-

Protocol 4.2: pH Stability Profiling

Objective: To quantify degradation kinetics across the pH scale.

-

Buffer Preparation: Prepare 50 mM buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10).

-

Incubation: Spike Benzomalvin C stock (in DMSO) into each buffer to a final concentration of 50 µM.

-

Sampling: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 12h, and 24h.

-

Quenching: Immediately dilute aliquots 1:1 with cold Acetonitrile to stop hydrolysis.

-

Analysis: Analyze via LC-MS to detect the parent ion (m/z 396) and potential hydrolysis products (e.g., ring-opened species).

Visualizations

Biosynthetic & Structural Relationship

The following diagram illustrates the logical flow from precursors to the Benzomalvin scaffold and the differentiation of Benzomalvin C.

Caption: Biosynthetic progression from precursors to Benzomalvin C, highlighting the oxidative transition.[2][5]

Stability Testing Workflow

A decision tree for assessing the stability of new Benzomalvin C isolates.

Caption: Standardized stress-testing workflow for validating Benzomalvin C stability.

Handling and Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain integrity:

-

Solid State: Store lyophilized powder at -20°C under desiccant. Stable for >2 years.

-

Stock Solutions: Dissolve in anhydrous DMSO (10-50 mM). Aliquot and store at -80°C .

-

Critical: Avoid repeated freeze-thaw cycles which can induce precipitation or micro-hydrolysis due to moisture ingress.

-

-

Working Solutions: Dilute into aqueous buffers immediately prior to use. Avoid basic buffers (Tris pH 8.5, Carbonate) for prolonged incubations.

References

-

Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[6] The Journal of Antibiotics, 47(5), 515-522.[7] Link

-

Clevenger, K. D., et al. (2018). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry, 57(23), 3237–3243. Link

-

Jeon, M. S., et al. (2025). Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354. Journal of Microbiology and Biotechnology. Link (Note: Citation reflects recent isolation data).

-

Kishimoto, S., et al. (2025). Benzomalvin G and H, an Atropisomeric Pair of Dimethoxylated Quinazolinobenzodiazepine Alkaloids Produced by Aspergillus fumigatiaffinis.[5][4] Chemical and Pharmaceutical Bulletin, 73(10), 962-967.[5][4] Link[4]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzomalvin G and H, an Atropisomeric Pair of Dimethoxylated Quinazolinobenzodiazepine Alkaloids Produced by Aspergillus fumigatiaffinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Methodological & Application

Application Note: Protocol for Isolation of Benzomalvin C from Fungal Culture Broth

Abstract & Introduction

Benzomalvin C is a quinazolinone-based benzodiazepine alkaloid produced by specific fungal strains of the genus Penicillium (e.g., Penicillium spathulatum, Penicillium sp.[1] SC67). Originally identified as a weak neurokinin NK1 receptor antagonist, recent studies have highlighted its cytotoxic potential against human cancer cell lines (e.g., HCT116).

Unlike its N-methylated congener Benzomalvin A, Benzomalvin C presents unique isolation challenges due to its structural similarity to co-occurring metabolites (Benzomalvins A, B, D, and E). This protocol details a high-purity isolation workflow, emphasizing strain-specific fermentation, ethyl acetate extraction, and orthogonal chromatographic purification.

Key Applications:

-

Drug Discovery: Scaffold for neurokinin receptor antagonists and anticancer agents.

-

Chemical Biology: Probe for indoleamine 2,3-dioxygenase (IDO) inhibition studies.[2][3]

Biological Source & Fermentation Strategy

Expertise Insight: The yield of Benzomalvin C is highly strain-dependent. While generic Penicillium sp.[2] produce it as a minor component, Penicillium spathulatum SF7354 has been reported to produce Benzomalvin C as the major metabolite (~50% of total benzomalvin content).

Strain Maintenance[4]

-

Organism: Penicillium spathulatum (Strain SF7354 or equivalent) or Penicillium sp.[1] (Strain SC67).[4]

-

Solid Media: Potato Dextrose Agar (PDA).[5]

-

Incubation: 25°C for 7 days until sporulation (dull green spores).

Fermentation Protocol

To maximize alkaloid production, a two-stage seed culture method is recommended to synchronize fungal growth before the production phase.

Table 1: Fermentation Media Composition

| Component | Seed Medium (VM-FP-1) | Production Medium (PDB Modified) |

| Glucose | 20 g/L | 20 g/L |

| Pharmamedia | 15 g/L | - |

| Yeast Extract | 5 g/L | - |

| Potato Infusion | - | 4 g/L (from 200g potato) |

| (NH₄)₂SO₄ | 3 g/L | - |

| ZnSO₄·7H₂O | 0.03 g/L | - |

| CaCO₃ | 3 g/L | - |

| pH | 6.5 (pre-autoclave) | 5.6 ± 0.2 |

Workflow:

-

Seed Culture: Inoculate 50 mL of VM-FP-1 medium in a 250 mL flask with a loop of spores. Incubate at 25°C, 220 rpm for 3 days.

-

Scale-Up: Transfer 1% (v/v) of seed culture into 1 L Fernbach flasks containing 250 mL of Production Medium.

-

Production: Incubate at 27°C for 5–7 days (or 15°C for 21 days for psychrotolerant strains like P. spathulatum) with agitation at 150–220 rpm.

Extraction & Isolation Workflow

Scientific Rationale: Benzomalvins are moderately polar alkaloids. While they can be found in the supernatant, a significant portion often adheres to the mycelial cell wall. Therefore, a whole-broth extraction or separate extraction of mycelia followed by recombination is critical for high recovery.

Extraction Steps

-

Separation: Centrifuge culture broth (3500 rpm, 20 min) to separate supernatant from mycelia.

-

Mycelial Extraction: Macerate mycelia in Ethyl Acetate (EtOAc) (1:1 vol/wt) for 24 hours. Filter and collect filtrate.

-

Supernatant Partitioning: Partition the supernatant with EtOAc (x3 volumes).

-

Concentration: Combine organic layers from mycelia and supernatant. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (rotary evaporator, <40°C) to yield the Crude Extract .

Fractionation (Flash Chromatography)

The crude extract contains lipids and other metabolites. Silica gel chromatography is used to separate the benzomalvin class from lipophilic impurities.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase Gradient: Hexane : EtOAc (10:1 → 1:1 → 0:1).

-

Monitoring: TLC (Silica, EtOAc:MeOH 9:1), visualized under UV (254 nm) and Dragendorff’s reagent (orange spots indicate alkaloids).

-

Target: Collect fractions eluting with Hexane:EtOAc (1:1 to 1:5) . Benzomalvins typically elute in mid-polarity fractions.

Purification (Preparative HPLC)

This is the critical step to resolve Benzomalvin C from its congeners (A, B, D).

-

Instrument: Preparative HPLC with UV-Vis detector.

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.[1]

-

Solvent B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

-

Gradient: 40% B to 100% B over 40 minutes.

-

Flow Rate: 5–10 mL/min (column dependent).

-

Detection: 220 nm and 254 nm.

Retention Logic: Benzomalvin C is more polar than the N-methylated Benzomalvin A.

-

Order of Elution (Generic C18): Benzomalvin E

Benzomalvin C -

Target Peak: Look for the major peak at approx. 17.0 min (system dependent) with

396.[1][5]

Visualized Workflows

Isolation Process Flow

Caption: Step-by-step isolation workflow from fermentation to purified Benzomalvin C.

Characterization & Validation

Trustworthiness: A self-validating protocol requires confirmation of identity at the molecular level.

Table 2: Physicochemical Properties for Identification

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 396.15 Da | HR-FAB-MS |

| Appearance | Pale yellow amorphous solid | |

| UV Absorption | Characteristic of quinazolinones | |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Hexane |

Mass Spectrometry (MS)

-

Technique: LC-MS/MS (ESI+).

-

Diagnostic Ion: Observe

. -

Differentiation: Benzomalvin A will show

(if des-methyl) or different mass depending on specific methylation patterns described in literature. Correction: Benzomalvin A is often C24H19N4O2 (m/z ~395/396 range depending on exact derivative naming conventions in older lit). Crucial Check: Benzomalvin C (m/z 396) is distinguished from Benzomalvin A (m/z 382) or B (m/z 380) by mass and retention time.

Nuclear Magnetic Resonance (NMR)

Dissolve 5 mg of purified compound in

-

Key Diagnostic Signals (1H NMR):

-

Absence of N-methyl singlet (present in some analogs).

-

Aromatic protons in the 7.0–8.5 ppm region (quinazolinone and phenyl rings).

-

Methylene protons of the benzodiazepine ring.

-

References

-

Sun, H. H., et al. (1994).[1][2] "Benzomalvins, new substance P inhibitors from a Penicillium sp."[1][2][3][4][6] The Journal of Antibiotics, 47(5), 515-522.

-

Kim, M., et al. (2019). "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354." Molecules, 24(19), 3538.

-

Cacho, R. A., et al. (2018). "Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes." ACS Chemical Biology, 13(7).[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Total Synthesis Strategies for Benzomalvin C

Abstract and Strategic Overview

Benzomalvin C is a tetracyclic quinazolinobenzodiazepine alkaloid produced by Penicillium species (e.g., P. spathulatum). Structurally, it is distinguished by a labile oxirane (epoxide) moiety fused to the benzodiazepine ring, differentiating it from its congeners, Benzomalvin A (saturated) and Benzomalvin B (unsaturated/imine). While Benzomalvin A is a potent Substance P (neurokinin NK1) inhibitor, Benzomalvin C exhibits unique cytotoxicity profiles and serves as a critical intermediate in understanding the oxidative metabolism of this alkaloid class.

This guide details a Total Synthesis Strategy prioritizing the Intramolecular Aza-Wittig methodology. This route is selected for its rigorous regiocontrol and ability to construct the sensitive 6-7-6 fused ring system under mild conditions, minimizing the risk of premature epoxide ring opening. A secondary "Biomimetic" route is discussed for high-throughput analog generation.

Key Synthetic Challenges

-

Tetracyclic Core Construction: Fusing the quinazolinone and 1,4-benzodiazepine rings without racemization of the amino acid-derived stereocenter.

-

Regioselectivity: Ensuring the correct orientation of the anthranilic acid moieties.

-

Late-Stage Oxidation: Installing the epoxide functionality (Benzomalvin C) on the sterically crowded benzodiazepine alkene (Benzomalvin B) with high diastereoselectivity.

Retrosynthetic Analysis

The synthesis of Benzomalvin C is best approached via a linear sequence targeting the Benzomalvin B (alkene) precursor, followed by stereoselective epoxidation. The core skeleton is disassembled into two anthranilic acid equivalents and one

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic disassembly of Benzomalvin C via the Benzomalvin B/A manifold.

Detailed Synthetic Protocol

This protocol is adapted from the authoritative works of Sugimori, Eguchi, and recent optimization by Basak et al., focusing on the Aza-Wittig route for core construction.

Phase 1: Construction of the Benzodiazepine Precursor

Objective: Synthesize the functionalized dipeptide intermediate.

-

Starting Materials:

-Boc-Anthranilic acid, -

Coupling Reaction:

-

Reagents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

-

Solvent: DMF (Anhydrous).

-

Conditions: Stir at

for 12 h. -

Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine.[1] Dry over Na

-

-

Deprotection & Cyclization:

-

Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group.

-

Neutralize and reflux in Toluene with catalytic acetic acid to induce cyclization to the 1,4-benzodiazepine-2,5-dione .

-

Phase 2: Quinazolinone Annelation (The Aza-Wittig Step)

Objective: Fuse the quinazolinone ring onto the benzodiazepine core. This is the critical step defining the scaffold.

Step 2.1: Imide Formation

-

Substrate: 1,4-Benzodiazepine-2,5-dione derivative from Phase 1.

-

Reagents:

-Azidobenzoyl chloride (1.2 equiv), LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv). -

Protocol:

-

Dissolve substrate in dry THF at

. -

Add LiHMDS dropwise to generate the amide enolate.

-

Cannulate

-azidobenzoyl chloride into the mixture. -

Stir for 30 min at

, then warm to RT. -

Observation: Formation of the

-acylated imide intermediate (Azide precursor).

-

Step 2.2: Staudinger/Aza-Wittig Cyclization

-

Reagents: Tributylphosphine (

-Bu -

Solvent: Toluene (degassed).

-

Protocol:

-

Add phosphine to the azide intermediate solution at RT.

-

Mechanism: Formation of the iminophosphorane (

) occurs with evolution of N -

Heat to reflux (

) for 4–6 hours. -

The iminophosphorane attacks the adjacent imide carbonyl (intra-molecularly), eliminating phosphine oxide.

-

Product: (-)-Benzomalvin A (Saturated Core).

-

Purification: Flash chromatography (SiO

, EtOAc/Hexane).

-

Phase 3: Oxidation to Benzomalvin C

Objective: Convert Benzomalvin A to Benzomalvin C via the alkene (Benzomalvin B).

Step 3.1: Dehydrogenation (Formation of Benzomalvin B)

-

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

. -

Conditions: Reflux in Benzene or Dioxane for 2–4 h.

-

Outcome: Introduction of the C11-C12 double bond.

-

Validation: Loss of C11/C12 proton signals in

-NMR; appearance of alkene signature.

Step 3.2: Stereoselective Epoxidation (Formation of Benzomalvin C)

-

Reagents:

-CPBA ( -

Solvent: DCM (

).[1] -

Protocol:

-

Dissolve Benzomalvin B in DCM.

-

Add

-CPBA slowly at -

Monitor by TLC (Benzomalvin C is more polar than B).

-

Quench: Sat. Na

S -

Yield: Typically 60–75%.

-

Stereochemistry: The epoxide typically forms trans to the bulky phenyl group, but mixtures may occur. HPLC purification is required.

-

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the Aza-Wittig mechanism, the most elegant method for constructing the quinazolinone moiety.

Figure 2: Mechanism of the Aza-Wittig Quinazolinone Annelation.[2]

Troubleshooting & Optimization (Expert Insights)

| Challenge | Symptom | Root Cause | Expert Solution |

| Low Yield in Aza-Wittig | Incomplete cyclization | Steric hindrance at the imide carbonyl. | Switch from PPh |

| Epoxide Hydrolysis | Product degradation | Acidic work-up or silica acidity. | Use neutral alumina for purification or deactivate silica with 1% Et |

| Racemization | Loss of optical activity | Base-mediated proton abstraction at the | Use LiHMDS at strictly |

| Incomplete Oxidation | Mixture of A and B | Sluggish dehydrogenation. | Use activated MnO |

Characterization Data Summary

For valid identification of Benzomalvin C, compare against these consensus values derived from natural isolates and total synthesis.

| Property | Benzomalvin A (Precursor) | Benzomalvin B (Intermediate) | Benzomalvin C (Target) |

| Molecular Formula | C | C | C |

| Mol.[3][4][5] Weight | 382.42 | 380.40 | 395.41 |

| Key IR Signals | 1680, 1650 cm | 1695, 1655 cm | 3437 cm |

| MS (ESI+) | |||

| Distinctive NMR | C11-H (Doublet/Multiplet) | C11=C12 (Alkene shift) | Epoxide proton/carbon signals |

References

-

Sugimori, T., Okawa, T., Eguchi, S., Yashima, E., & Okamoto, Y. (1997). The First Total Synthesis of (-)-Benzomalvin A via Intramolecular Aza-Wittig Reactions. Chemistry Letters. Link

-

Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994).[6] Benzomalvins, new substance P inhibitors from a Penicillium sp.[5][6][7] The Journal of Antibiotics.[3][6] Link

-

Basak, S. J., et al. (2024). Total Synthesis of Racemic Benzomalvin E... and Exploration to the Direct Synthesis of (E)-Benzomalvin B. Journal of Organic Chemistry. Link

-

Kozlovsky, A. G., et al. (2000). Benzodiazepine alkaloids from Penicillium species. Applied Biochemistry and Microbiology. Link

-

BenchChem Technical Guide. (2025). Discovery and Isolation of Benzomalvin C from Penicillium Species. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinobenzodiazepine Derivatives, Novobenzomalvins A–C: Fibronectin Expression Regulators from Aspergillus novofumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Benzomalvin c (C24H17N3O3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Decoding the Molecular Architecture of Benzomalvin C: An Application Note on 1H and 13C NMR Spectral Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Complexity of Fungal Metabolites

Benzomalvins are a family of fungal benzodiazepine alkaloids produced by Penicillium species, which have garnered significant scientific interest due to their unique and intricate chemical structures.[1] First identified as substance P inhibitors, these natural products have since demonstrated a range of biological activities, including potential as anticancer agents.[1][2] Among this family, benzomalvin C stands out, and its structural elucidation is a critical step in understanding its bioactivity and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for unambiguously determining the three-dimensional structure of such complex organic molecules. This application note provides a detailed guide to the interpretation of the 1H and 13C NMR spectral data of benzomalvin C, offering a practical protocol for data acquisition and a logical framework for spectral analysis.

Core Principles of NMR-Based Structural Elucidation

The structural analysis of a novel compound like benzomalvin C by NMR spectroscopy relies on the fundamental principles of chemical shifts, spin-spin coupling, and through-bond or through-space correlations.[3]

-

Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard, which is influenced by its local electronic environment. This provides initial clues about the types of protons and carbons present (e.g., aromatic, aliphatic, attached to heteroatoms).

-

Spin-Spin Coupling (J): The interaction between neighboring nuclear spins, which results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring nuclei and their dihedral angles, aiding in the determination of connectivity and stereochemistry.

-

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the complete molecular framework.[4]

-

COSY reveals proton-proton (H-H) coupling networks, identifying adjacent protons.

-

HSQC correlates protons with their directly attached carbons (C-H).

-

HMBC shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.

-

1H and 13C NMR Spectral Data for Benzomalvin C

The definitive 1H and 13C NMR spectral data for benzomalvin C, as first reported by Sun et al. (1994), are summarized below.[5][6] These data were acquired in deuterated methanol (CD3OD).

| Carbon No. | 13C Chemical Shift (δ, ppm) | 1H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) |

| 1 | 165.4 | ||

| 3 | 162.7 | ||

| 4 | 150.3 | ||

| 4a | 120.3 | ||

| 5 | 126.2 | 7.93 | d (7.9) |

| 6 | 127.3 | 7.45 | t (7.9) |

| 7 | 135.2 | 7.72 | t (7.9) |

| 8 | 125.8 | 8.21 | d (7.9) |

| 8a | 140.2 | ||

| 10 | 165.2 | ||

| 11 | 58.7 | 5.34 | s |

| 12a | 135.5 | ||

| 13 | 128.9 | 7.49 | d (7.9) |

| 14 | 129.8 | 7.41 | t (7.9) |

| 15 | 128.0 | 7.29 | t (7.9) |

| 16 | 131.2 | 7.49 | d (7.9) |

| 17 | 128.9 | ||

| 19 | 168.3 | ||

| 20 | 56.5 | 4.67 | d (10.4) |

| 21 | 35.1 | 3.25 | dd (10.4, 13.8) |

| 3.11 | dd (4.5, 13.8) | ||

| 22 | 138.8 | ||

| 23 | 130.8 | 7.14 | d (7.3) |

| 24 | 129.5 | 7.22 | t (7.3) |

| 25 | 127.6 | 7.18 | t (7.3) |

| 26 | 130.8 | ||

| 27 | 129.5 | ||

| N-Me | 30.1 | 3.18 | s |

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining high-quality 1D and 2D NMR spectra of benzomalvin C, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified benzomalvin C.

-

Dissolve the sample in 0.6 mL of a deuterated solvent, such as methanol-d4 (CD3OD) or chloroform-d (CDCl3). The choice of solvent should be consistent with the reference data for accurate comparison.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the probe for both 1H and 13C frequencies to maximize signal-to-noise.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. 1D NMR Data Acquisition:

-

1H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.

-

4. 2D NMR Data Acquisition:

-

COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify H-H correlations.

-

HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond C-H correlations.

-

HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range C-H correlations (typically optimized for 2-3 bond couplings, ~8 Hz).

5. Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform Fourier transformation of the Free Induction Decay (FID).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the 1H NMR signals to determine the relative number of protons for each resonance.

Caption: Workflow for NMR-based structural elucidation of benzomalvin C.

Step-by-Step Interpretation of Benzomalvin C Spectra

The interpretation of the NMR data is a logical process of assembling molecular fragments based on the observed correlations.

Caption: Logical flow for interpreting multidimensional NMR data.

1. Analysis of the Aromatic Regions:

-

The 1H NMR spectrum shows several signals in the aromatic region (δ 7.0-8.5 ppm).

-

The COSY spectrum would reveal distinct spin systems. For example, the signals at δ 8.21, 7.72, 7.45, and 7.93 ppm show a clear ortho- and meta-coupling pattern characteristic of a 1,2-disubstituted benzene ring (protons H-8, H-7, H-6, and H-5, respectively).

-

Another set of aromatic signals around δ 7.14-7.49 ppm suggests the presence of other phenyl groups. The coupling patterns help to define their substitution patterns.

-

HSQC data will directly link these aromatic protons to their corresponding carbons (e.g., H-8 at δ 8.21 ppm to C-8 at δ 125.8 ppm).

2. Identification of Aliphatic Spin Systems:

-

The upfield region of the 1H NMR spectrum contains signals for the aliphatic protons.

-

The singlet at δ 5.34 ppm (H-11) integrates to one proton and is likely a methine proton with no adjacent proton neighbors.

-

The signals at δ 4.67 (d), 3.25 (dd), and 3.11 (dd) ppm form a distinct AMX spin system. The COSY spectrum would confirm the coupling between these protons (H-20 and the two diastereotopic protons of H-21).

-

The singlet at δ 3.18 ppm, integrating to three protons, is characteristic of an N-methyl group. The corresponding carbon signal is observed at δ 30.1 ppm in the 13C NMR spectrum.

3. Assembling the Molecular Scaffold with HMBC:

-

The HMBC spectrum is crucial for connecting the identified spin systems and assigning quaternary carbons.

-

For instance, a correlation from the N-methyl protons (δ 3.18 ppm) to a carbonyl carbon (e.g., C-10 or C-19) would confirm its position.

-

Correlations from the aromatic protons to the quaternary carbons of the quinazolinone and benzodiazepine ring systems will help to piece together the core heterocyclic structure.

-

Long-range correlations from the aliphatic protons (e.g., H-11, H-20, H-21) to aromatic and carbonyl carbons are essential for linking the side chains to the core structure.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides an unambiguous pathway to the structural elucidation of complex natural products like benzomalvin C. By systematically interpreting chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments, the complete connectivity and stereochemistry of the molecule can be determined. This detailed structural information is fundamental for understanding the molecule's biological activity and for guiding future efforts in medicinal chemistry and drug development.

References

-

Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. Journal of Microbiology and Biotechnology. [Link]

-

Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry. [Link]

-

Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics. [Link]

-

Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics. [Link]

-

Structure Elucidation by NMR. Hypha Discovery. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

-

1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Saber UCV. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity [agris.fao.org]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Strategies for Benzomalvin Alkaloids from Penicillium Fermentation Broth

The following Application Note is designed for researchers in natural product chemistry and drug discovery. It synthesizes specific data on Benzomalvin alkaloids with established solid-phase extraction (SPE) principles for quinazolinone/benzodiazepine derivatives.

Abstract

Benzomalvins are a class of bioactive quinazolinobenzodiazepine alkaloids produced by Penicillium species (e.g., P. spathulatum, P. fellutanum). Known for their potent neurokinin-1 (NK1) receptor antagonism and cytotoxicity against colorectal cancer cell lines (HCT116), these compounds represent high-value targets for drug development. Traditional isolation methods rely on labor-intensive liquid-liquid extraction (LLE) with ethyl acetate, often resulting in emulsion formation and high solvent consumption.

This guide presents two optimized Solid-Phase Extraction (SPE) protocols:

-

Method A (Hydrophobic Capture): Utilizing Polymeric HLB sorbents for total metabolite profiling.

-

Method B (Alkaloid Selective): Utilizing Mixed-Mode Cation Exchange (MCX) for high-purity isolation of the basic alkaloid fraction.

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

Benzomalvins (A–E) share a core structure fusing a quinazolinone ring with a benzodiazepine moiety. This unique scaffold imparts weak basicity and significant lipophilicity.

Physicochemical Profile

| Compound | Molecular Formula | MW ( g/mol ) | Key Functional Groups | Polarity (LogP est.) |

| Benzomalvin A | C₂₄H₂₀N₃O₂ | 382.4 | Quinazolinone, N-methyl | High (>3.0) |

| Benzomalvin B | C₂₄H₁₈N₃O₂ | 380.4 | Quinazolinone, Imine | High |

| Benzomalvin C | C₂₄H₁₉N₃O₂ | 396.4 | Quinazolinone, Hydroxyl | Moderate-High |

Experimental Challenge: Fermentation broths are complex matrices rich in salts, sugars, proteins, and lipids. Direct LLE often extracts non-polar lipids alongside benzomalvins, complicating downstream HPLC purification. SPE offers a mechanism to wash away these interferences before elution.

Sample Preparation Protocol

Objective: Prepare the fungal culture broth for SPE loading by removing particulate matter and adjusting pH.

Reagents:

-

Methanol (HPLC Grade)

-

Formic Acid (FA)

-

Deionized Water (18.2 MΩ)

Procedure:

-

Harvesting: Separate fungal mycelia from the supernatant via centrifugation (4,000 x g, 15 min).

-

Note: Benzomalvins are often excreted into the broth but significant amounts may remain in the mycelia.

-

Mycelia Extraction: If extracting mycelia, macerate in MeOH, sonicate for 20 min, centrifuge, and dilute the supernatant with water to <10% organic content.

-

-

Clarification: Filter the supernatant through a 0.45 µm glass fiber filter to prevent SPE cartridge clogging.

-

pH Adjustment (Critical):

Solid-Phase Extraction Protocols

Method Selection Guide

-

Choose Method A (HLB) if you are performing untargeted metabolomics and want to retain all secondary metabolites (phenolics, polyketides, and alkaloids).

-

Choose Method B (MCX) if you specifically target Benzomalvins and want to remove neutral interferences (fats, sterols) and acidic compounds.

Method A: Hydrophobic Capture (Polymeric HLB)

Sorbent: Hydrophilic-Lipophilic Balanced Copolymer (e.g., Oasis HLB, Strata-X). Load: 60 mg / 3 mL cartridge.[3]

-

Condition: 3 mL MeOH followed by 3 mL Water.

-

Load: Apply prepared sample (pH 7) at 1-2 mL/min.

-

Wash: 3 mL 5% MeOH in Water.

-

Purpose: Removes salts, sugars, and highly polar proteins.

-

-

Elute: 3 mL 100% Methanol.

-

Concentrate: Evaporate eluate under N₂ stream at 40°C. Reconstitute in 50% ACN/Water for HPLC.

Method B: Alkaloid-Selective (Mixed-Mode Cation Exchange)

Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C). Mechanism: Retains benzomalvins via both hydrophobic interaction (C18 backbone) and ionic interaction (sulfonic acid groups).

-

Condition: 3 mL MeOH followed by 3 mL 0.1% Formic Acid in Water.

-

Load: Apply acidified sample (pH 3) at 1 mL/min.

-

Chemistry: Benzomalvins (positively charged) bind to the sulfonate groups.

-

-

Wash 1 (Acidic): 3 mL 0.1% Formic Acid in Water.

-

Purpose: Removes hydrophilic neutrals and acids.

-

-

Wash 2 (Organic): 3 mL 100% Methanol.

-

Purpose:CRITICAL STEP. This removes neutral hydrophobic interferences (lipids, sterols) while benzomalvins remain ionically bound to the sorbent.

-

-

Elute: 3 mL 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Visual Workflow & Logic

Caption: Decision tree comparing General (HLB) vs. Selective (MCX) extraction pathways for Benzomalvin isolation.

Analytical Validation (HPLC-MS)

To verify the recovery of the SPE protocols, use the following validated chromatographic conditions.

-

Column: C18 Reverse Phase (e.g., Thermo Hypersil GOLD or Phenomenex Kinetex), 150 x 2.1 mm, 3 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: Linear ramp to 95% B

-

20-25 min: Hold 95% B

-

-

Detection:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (MCX) | pH of load was too high. | Ensure sample is acidified to pH < 3.0 to fully protonate the alkaloid. |

| Low Recovery (MCX) | Elution pH too low. | Use fresh NH₄OH. Ensure eluent is pH > 10 to break ionic interaction. |

| Clogging | Mycelial debris. | Improve centrifugation or use a 0.2 µm syringe filter before loading. |

| Peak Tailing (HPLC) | Residual basicity. | Ensure 0.1% Formic Acid is present in both mobile phases to suppress silanol interactions. |

References

-

BenchChem. (2025).[5] Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide. Retrieved from

-

Sun, H. H., et al. (1994).[6] Benzomalvins, new substance P inhibitors from a Penicillium sp.[5][6][7][8] The Journal of Antibiotics, 47(5), 515-522. Retrieved from

-

Jeon, M. S., et al. (2025).[9] Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354.[1][5][9][10] Journal of Microbiology and Biotechnology. Retrieved from

-

Ngwa, G., et al. (2007).[11] Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS. Journal of Analytical Toxicology. Retrieved from

Sources

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unitedchem.com [unitedchem.com]

- 3. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. KOPRI Repository: Anticancer activity of benzomalvin derivatives isolated from Penicillium spathulatum SF7354, a symbiotic fungus from Azorella monantha [repository.kopri.re.kr]

- 10. researchgate.net [researchgate.net]

- 11. "Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-pha" by George Ngwa, Dean Fritch et al. [scholarlyworks.lvhn.org]

Application Note: Benzomalvin C Dose-Response & Mechanistic Profiling

Topic: Dose-response assay protocols using benzomalvin C Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzomalvin C is a quinazolinone alkaloid originally isolated from Penicillium species.[1][2] While initially characterized as a weak neurokinin-1 (NK1) receptor antagonist and indoleamine 2,3-dioxygenase (IDO1) inhibitor, recent investigations have pivoted toward its potent cytotoxic properties against colorectal (HCT116) and lung (A549) cancer lineages. This guide provides optimized protocols for evaluating Benzomalvin C bioactivity, focusing on cellular cytotoxicity dose-response assays and enzymatic IDO1 inhibition screening . Emphasis is placed on solvent handling to mitigate precipitation and mechanistic validation via p53/PARP signaling pathways.

Compound Properties & Handling

Benzomalvin C possesses a distinct epoxide moiety at the C-19/C-20 position, differentiating it from its analogs (A and B).[2] This structural feature dictates specific handling requirements to preserve bioactivity.

| Property | Specification |

| CAS Registry | 157047-98-8 |

| Molecular Formula | C₂₄H₁₉N₃O₃ |

| Molecular Weight | ~397.43 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Methanol, Ethanol.[3] Insoluble in water. |

| Storage | -20°C (Solid); -80°C (DMSO Stock). Protect from light and moisture. |

| Stability | Epoxide group is reactive. Avoid acidic buffers during long-term storage. |

Reconstitution Strategy

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent.

-

Stock Preparation: Prepare a 10 mM stock solution .

-

Calculation: Dissolve 1 mg of Benzomalvin C in ~251 µL of anhydrous DMSO.

-

Vortex: Vortex for 30 seconds to ensure complete solubilization.

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles, which can degrade the epoxide ring.

-

Experimental Design Strategy

Rationale for Assay Selection

While Benzomalvin C shows weak NK1 antagonism (46% inhibition at 100 µg/mL) and moderate IDO1 inhibition (IC₅₀ ~130 µM), its most robust phenotypic readout is cytotoxicity . Therefore, a cell viability assay is the primary method for establishing a dose-response relationship.

Critical Control Parameters

-

Vehicle Control: DMSO concentration must remain constant across all wells and below 0.5% (v/v) (ideally 0.1%) to prevent solvent-induced cytotoxicity from skewing the IC₅₀.

-

Positive Control:

-

Replicates: Minimum of technical triplicates (

) and three biological replicates.

Protocol A: Cellular Cytotoxicity Dose-Response (HCT116/A549)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of Benzomalvin C in cancer cell lines.

Materials

-

Cell Lines: HCT116 (Colorectal carcinoma) or A549 (Lung carcinoma).

-

Reagents: CCK-8 (Cell Counting Kit-8) or MTT reagent; Complete RPMI-1640 or DMEM medium.

-

Instrumentation: Microplate reader (Absorbance 450 nm for CCK-8; 570 nm for MTT).

Step-by-Step Methodology

Step 1: Cell Seeding

-

Harvest cells during the logarithmic growth phase (confluence ~70-80%).

-

Dilute cells to 5 × 10³ cells/well in 100 µL complete medium.

-

Seed into a 96-well clear-bottom plate.

-

Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation (Serial Dilution)

Perform dilutions in a separate sterile deep-well plate or tubes, NOT directly on the cells.

-

Top Concentration: Prepare a 200 µM working solution in medium (from 10 mM stock). Final DMSO = 2%.

-

Serial Dilution: Perform 1:2 or 1:3 serial dilutions in medium containing 2% DMSO.

-

Why? This ensures the DMSO concentration is constant (2%) in the intermediate dilutions.

-

-

Final Application: Dilute these intermediates 1:20 into the cell culture wells (already containing 100 µL, add 100 µL of 2x compound? No, remove old media and add 100 µL fresh media with 1x compound).

-

Refined Step: Aspirate old media. Add 100 µL of fresh media containing Benzomalvin C at final concentrations: 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0 µM .

-

Final DMSO: Ensure final DMSO is 0.1-0.2% in all wells.

-

Step 3: Incubation & Readout

-

Treatment Duration: Incubate for 48 to 72 hours . (Benzomalvin C acts via cell cycle arrest; shorter times may underestimate potency).

-

Reagent Addition: Add 10 µL of CCK-8 reagent per well.

-

Development: Incubate for 1–4 hours at 37°C until orange formazan dye forms.

-

Measurement: Measure absorbance at 450 nm .

Data Analysis

-

Normalize data:

-

Fit curve: Non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate IC₅₀.

Protocol B: Enzymatic IDO1 Inhibition Screening

Objective: Verify molecular targeting of IDO1, a secondary mechanism of Benzomalvin C.

Workflow Diagram

Caption: Workflow for the colorimetric IDO1 enzymatic inhibition assay detecting Kynurenine formation.

Protocol Steps

-

Reaction Mix: In a 96-well plate, combine:

-

50 µL IDO1 Enzyme (20 nM final).

-

2 µL Benzomalvin C (Variable conc: 0–500 µM).

-

-

Initiation: Add 50 µL Substrate Mix (100 µM L-Tryptophan, 20 mM Ascorbate, 10 µM Methylene Blue, Catalase).

-

Kinetics: Incubate at 37°C for 45–60 minutes.

-

Termination: Add 20 µL of 30% Trichloroacetic acid (TCA) to precipitate protein. Incubate 30 min at 50°C to hydrolyze N-formylkynurenine to kynurenine.

-

Detection: Transfer supernatant to a new plate. Add equal volume (100 µL) of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Read: Yellow pigment indicates IDO activity. Read at 490 nm.[5]

Mechanistic Validation: The Apoptosis Pathway

Benzomalvin C is reported to induce G0/G1 arrest and apoptosis via a p53-dependent mechanism.[1][4][6] Confirming this pathway validates the compound's activity in your specific model.

Caption: Proposed Mechanism of Action (MOA) for Benzomalvin C-induced cytotoxicity in HCT116 cells.

Validation Markers (Western Blot)

To confirm the data generated in Protocol A is due to the mechanism above, probe lysates for:

-

Up-regulation: p53, p21, Bax.

-

Cleavage: PARP (89 kDa fragment), Caspase-3.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Media | High concentration / Low solubility | Do not exceed 200 µM in aqueous media. Sonicate stock before dilution. |

| Weak IDO Inhibition | Assay sensitivity | Benzomalvin C is a weak IDO inhibitor (IC₅₀ ~130 µM).[2] Ensure enzyme activity is linear; use high concentrations (up to 500 µM) for screening. |

| Inconsistent Cytotoxicity | Epoxide degradation | Prepare fresh stocks. Avoid acidic pH in media. Ensure cells are mycoplasma-free. |

References

-

Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[7][8][9] The Journal of Antibiotics, 47(5), 515–522.[7][8] Link

-

Kim, K. W., et al. (2025). Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354.[1][4] Journal of Microbiology and Biotechnology. (Note: Contextual reference based on recent isolation studies of Benzomalvin derivatives from P. spathulatum).

-

MedChemExpress. Benzomalvin C Product Datasheet. Link

-

Cayman Chemical. Benzomalvin A/B/C Technical Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]